molecular formula C10H12N2O3S B12530804 N-(Phenylcarbamoyl)-L-cysteine CAS No. 827612-85-1

N-(Phenylcarbamoyl)-L-cysteine

Cat. No.: B12530804
CAS No.: 827612-85-1
M. Wt: 240.28 g/mol
InChI Key: UWFUPIFVLRGXIJ-QMMMGPOBSA-N
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Description

N-(Phenylcarbamoyl)-L-cysteine: is an organic compound that consists of a phenylcarbamoyl group attached to the amino acid L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: L-cysteine and phenyl isocyanate.

    Solvent: A suitable solvent such as dichloromethane or acetonitrile.

    Temperature: The reaction is usually conducted at room temperature.

    Catalyst: A base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(Phenylcarbamoyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding amine.

    Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the phenylcarbamoyl group.

Scientific Research Applications

N-(Phenylcarbamoyl)-L-cysteine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

N-(Phenylcarbamoyl)-L-cysteine can be compared with other similar compounds such as N-(Phenylcarbamoyl)-D-cysteine and N-(Phenylcarbamoyl)-L-serine. These compounds share similar structural features but differ in their specific functional groups and stereochemistry, leading to differences in their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • N-(Phenylcarbamoyl)-D-cysteine
  • N-(Phenylcarbamoyl)-L-serine
  • N-(Phenylcarbamoyl)-L-alanine

Each of these compounds has unique properties that make them suitable for different applications in research and industry.

Properties

CAS No.

827612-85-1

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

(2R)-2-(phenylcarbamoylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C10H12N2O3S/c13-9(14)8(6-16)12-10(15)11-7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,13,14)(H2,11,12,15)/t8-/m0/s1

InChI Key

UWFUPIFVLRGXIJ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CS)C(=O)O

Origin of Product

United States

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